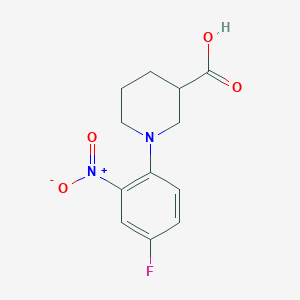
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis and characterization of related piperidine carboxylic acids and their complexes with nitrophenol derivatives are discussed, as well as the reactions of piperidine with nitrophenyl-containing compounds .
Synthesis Analysis
The synthesis of related compounds involves the formation of hydrogen-bonded complexes, as seen with piperidine-3-carboxylic acid and piperidine-4-carboxylic acid with nitrophenol derivatives . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares a similar piperidine structure and a fluorophenyl group, was achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . The crystal structures reveal how molecules are linked through hydrogen bonding and other intermolecular interactions, such as (\pi)-(\pi) stacking . These studies are crucial for understanding the molecular geometry and potential reactive sites of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".
Chemical Reactions Analysis
The papers describe the reactions of piperidine with nitrophenyl-containing compounds, leading to complex products . The kinetics and mechanism of these reactions are discussed, including the influence of solvents and the role of primary and secondary amines . These findings can be used to infer the reactivity of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and spectroscopic characteristics, are often determined through experimental studies . Spectroscopic techniques like Raman, FTIR, and NMR provide information on the vibrational and electronic states of the molecules, which can be used to predict similar properties for "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Piperidine derivatives, which are closely related to “1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid”, are pivotal cornerstones in the production of drugs .
- These derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The specific methods of application or experimental procedures would depend on the specific therapeutic application and would typically involve in vitro and in vivo testing, including cell culture experiments and animal models .
- The outcomes of these applications are varied and depend on the specific therapeutic application. For example, piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
-
Proteomics Research
- The compound is mentioned as a specialty product for proteomics research applications .
- Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used to discover new drug targets and to understand the biological processes in cells .
- The methods of application in proteomics research would typically involve using the compound in various biochemical assays to study protein interactions, modifications, and functions .
- The outcomes of these applications could include the identification of new drug targets, understanding of disease mechanisms, and discovery of biomarkers for disease diagnosis and prognosis .
-
Corrosion Inhibition
- Piperidine derivatives, closely related to the compound, have shown promise as corrosion inhibitors for metals like iron.
- This suggests potential industrial applications in protecting materials from corrosion-related damage.
- The methods of application would typically involve applying the compound to the surface of the metal to form a protective layer.
- The outcomes of these applications could include increased lifespan of the metal materials and reduced costs associated with corrosion damage.
-
Chemical Synthesis
- The compound could be used as a building block in the synthesis of more complex organic molecules .
- The specific methods of application would depend on the target molecule being synthesized and could involve various organic reactions .
- The outcomes of these applications could include the synthesis of new organic compounds with potential applications in various fields such as pharmaceuticals, materials science, and more .
-
Biochemical Research
- The compound is mentioned as a specialty product for biochemical research applications .
- Biochemical research often involves studying the chemical processes and substances that occur within living organisms .
- The methods of application in biochemical research would typically involve using the compound in various biochemical assays to study biological processes .
- The outcomes of these applications could include new insights into biological processes, discovery of new drug targets, and more .
-
Material Science
- Piperidine derivatives, closely related to the compound, have shown promise in material science applications .
- This suggests potential applications in the development of new materials with unique properties .
- The methods of application would typically involve incorporating the compound into the material during the synthesis process .
- The outcomes of these applications could include the development of new materials with improved properties such as increased strength, durability, or other desirable characteristics .
-
Proteomics Research
- The compound is mentioned as a specialty product for proteomics research applications .
- Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used to discover new drug targets and to understand the biological processes in cells .
- The methods of application in proteomics research would typically involve using the compound in various biochemical assays to study protein interactions, modifications, and functions .
- The outcomes of these applications could include the identification of new drug targets, understanding of disease mechanisms, and discovery of biomarkers for disease diagnosis and prognosis .
-
Chemical Synthesis
- The compound could be used as a building block in the synthesis of more complex organic molecules .
- The specific methods of application would depend on the target molecule being synthesized and could involve various organic reactions .
- The outcomes of these applications could include the synthesis of new organic compounds with potential applications in various fields such as pharmaceuticals, materials science, and more .
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJVILOVXYUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

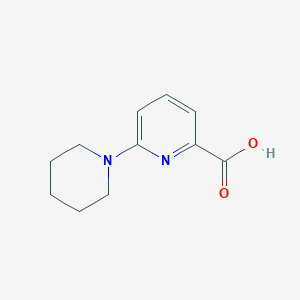
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
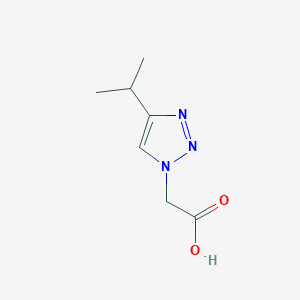
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

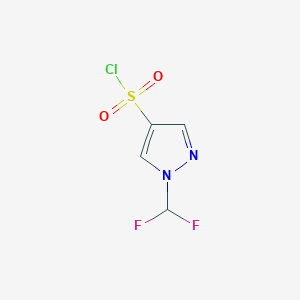
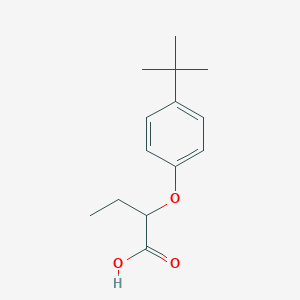

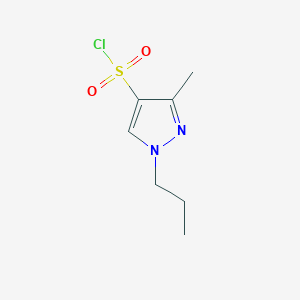
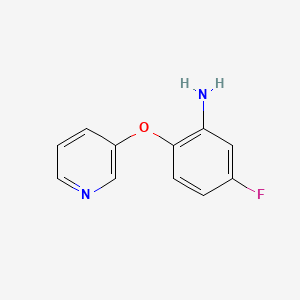


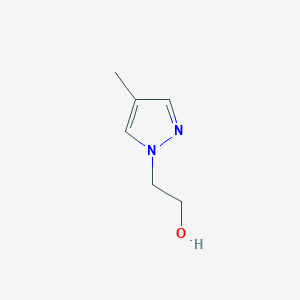
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)